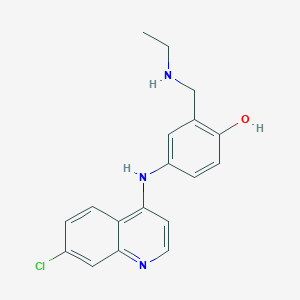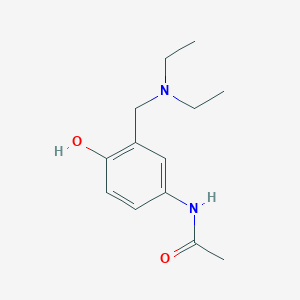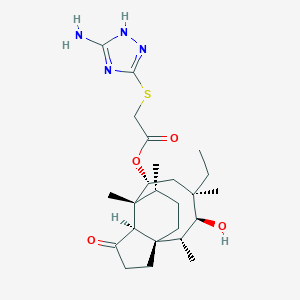
Desosaminylazithromycine
Vue d'ensemble
Description
Desosaminylazithromycin is a pharmaceutical primary standard from the azithromycin API family . It is a pale green solid with the empirical formula C30H58N2O9 and a molecular weight of 590.79 . It is used as a reference standard in specified quality tests and assays .
Molecular Structure Analysis
The InChI notation for Desosaminylazithromycin is1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
Desosaminylazithromycin has a density of 1.17±0.1 g/cm3, a melting point of 137-140 °C, a boiling point of 727.3±60.0 °C (Predicted), and a refractive index of 1.538 .Applications De Recherche Scientifique
Desosaminylazithromycine (Impureté J de l'azithromycine) : Analyse complète des applications de la recherche scientifique
Contrôle et assurance de la qualité : La this compound est utilisée dans les processus de contrôle de la qualité (CQ) et d'assurance de la qualité (AQ) pendant la production commerciale de l'azithromycine et de ses formulations associées. .
Conformité réglementaire et dépôts : Ce composé joue un rôle crucial dans la conformité réglementaire, en particulier dans le dépôt de la demande d'autorisation abrégée de mise sur le marché (ANDA) auprès de la FDA. Il est utilisé pour démontrer l'équivalence d'un médicament générique à son homologue de marque .
Études de toxicité : La this compound est également utilisée dans les études de toxicité des formulations pharmaceutiques. Ces études sont essentielles pour déterminer le profil de sécurité des médicaments nouveaux ou existants .
Développement de méthodes analytiques : Les chercheurs utilisent la this compound pour développer des méthodes analytiques, telles que la chromatographie liquide haute performance (CLHP), qui sont essentielles pour identifier et quantifier les impuretés pharmaceutiques .
Validation de la méthode : En plus du développement de la méthode, la this compound est utilisée pour la validation de la méthode (AMV), assurant que les méthodes analytiques sont adaptées à leur objectif prévu .
Mécanisme D'action
Target of Action
Desosaminylazithromycin, also known as Azithromycin Impurity J, is a macrolide antibiotic . The primary targets of this compound are bacterial ribosomal proteins . These proteins play a crucial role in protein synthesis, a vital process for bacterial growth and survival .
Mode of Action
Desosaminylazithromycin interacts with its targets by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the process of protein synthesis, thereby preventing the bacteria from growing and multiplying .
Biochemical Pathways
The inhibition of protein synthesis disrupts various biochemical pathways within the bacteria. Since proteins serve numerous functions, including acting as enzymes and structural components, their synthesis is essential for many cellular processes. By inhibiting protein synthesis, Desosaminylazithromycin can affect multiple biochemical pathways, leading to the bacterium’s death .
Result of Action
The primary result of Desosaminylazithromycin’s action is the inhibition of bacterial growth and multiplication. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to the death of the bacteria . This makes Desosaminylazithromycin effective in treating bacterial infections in various parts of the body, including the respiratory system, skin, muscle tissues, and urethra .
Action Environment
The efficacy and stability of Desosaminylazithromycin, like other antibiotics, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Analyse Biochimique
Biochemical Properties
Desosaminylazithromycin is involved in biochemical reactions similar to those of Azithromycin, given that it is a metabolite of this antibiotic
Cellular Effects
It can be inferred that, like Azithromycin, it may have an impact on bacterial cells, given its origin as a metabolite of an antibiotic .
Molecular Mechanism
It is likely to share some similarities with Azithromycin, which works by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .
Propriétés
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYILJJHOVNLO-NZMWSZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117693-41-1 | |
| Record name | Desosaminylazithromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESOSAMINYLAZITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Desosaminylazithromycin quantified in pharmaceutical preparations?
A1: Desosaminylazithromycin can be quantified alongside Azithromycin and other related components using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (EC detection) []. This method utilizes a Thermo C18 column for separation and a mobile phase consisting of potassium phosphate buffer and methanol. The electrochemical detection is performed at a specific voltage, allowing for sensitive and selective quantification of Desosaminylazithromycin. []
Q2: What is the significance of monitoring Desosaminylazithromycin levels in Azithromycin for injection?
A2: Desosaminylazithromycin is identified as a related substance in Azithromycin for injection []. Monitoring its levels is crucial for quality control and ensuring the safety and efficacy of the medication. Regulatory standards, like those outlined by national pharmacopoeia committees, often define acceptable limits for related substances in pharmaceutical products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)


